N-(1-Cyanocyclohexyl)-2-((3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide

Description

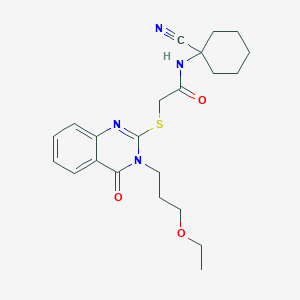

N-(1-Cyanocyclohexyl)-2-((3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide is a synthetic acetamide derivative featuring a 3,4-dihydroquinazolin-4-one core substituted with a 3-ethoxypropyl group at position 3 and a thioether-linked acetamide moiety at position 2. This compound belongs to a class of hybrid molecules combining quinazolinone and thioacetamide pharmacophores, which are frequently explored for their diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties .

Properties

Molecular Formula |

C22H28N4O3S |

|---|---|

Molecular Weight |

428.5 g/mol |

IUPAC Name |

N-(1-cyanocyclohexyl)-2-[3-(3-ethoxypropyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |

InChI |

InChI=1S/C22H28N4O3S/c1-2-29-14-8-13-26-20(28)17-9-4-5-10-18(17)24-21(26)30-15-19(27)25-22(16-23)11-6-3-7-12-22/h4-5,9-10H,2-3,6-8,11-15H2,1H3,(H,25,27) |

InChI Key |

JBEYVENYABCJIJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3(CCCCC3)C#N |

Origin of Product |

United States |

Biological Activity

N-(1-Cyanocyclohexyl)-2-((3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.

Synthesis and Chemical Structure

The compound is synthesized through a multi-step process involving the reaction of 3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-thiol with an appropriate acylating agent. The resulting thioacetamide derivative exhibits a unique structure characterized by a quinazoline core, which is known for its diverse biological properties.

Biological Activity Overview

Research indicates that compounds derived from quinazoline structures often exhibit significant pharmacological activities, including:

- Antimicrobial Activity : Quinazoline derivatives have shown promising results against various bacterial strains. For instance, studies have reported inhibition zones and minimum inhibitory concentrations (MICs) ranging from 0.31 to 5.0 µg/mL against Staphylococcus aureus .

- Cytotoxicity : The cytotoxic effects of this compound have been evaluated against normal VERO cell lines, demonstrating an IC50 value of 927 µg/mL, indicating relative safety .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of DNA Gyrase : The compound has been shown to inhibit DNA gyrase in S. aureus, a critical enzyme for bacterial DNA replication. The IC50 values for this activity range from 10.57 to 27.32 µM .

- Antioxidant Properties : Some quinazoline derivatives possess antioxidant capabilities, which may contribute to their cytotoxic effects against cancer cell lines by reducing oxidative stress within cells .

Case Studies

Several studies have highlighted the effectiveness of quinazoline derivatives in various biological assays:

Comparison with Similar Compounds

Core Heterocycles

- 3,4-Dihydroquinazolin-4-one: This scaffold is present in the target compound and in derivatives from and . For example, compounds in (AJ5a–j) feature a 4-oxo-3,4-dihydroquinazolin-2-yl unit linked to a thiazolidinone ring via a thioether, similar to the target’s thioacetamide bridge .

- Thiazolidinone/Thiazole: Compounds in and incorporate thiazolidinone or thiazole rings instead of quinazolinones. For instance, compound 9 () has a 4-oxo-2-thioxo-1,3-thiazolidin-3-yl group, which differs in ring saturation and substituent placement compared to the target’s quinazolinone core .

Substituent Variability

- N-Substituents: The 1-cyanocyclohexyl group in the target compound contrasts with aryl substituents in analogs. For example: ’s compound has a 3-chloro-4-methylphenyl group at the acetamide nitrogen . ’s compounds 9–13 feature methoxyphenyl, phenyl, and fluorophenyl groups .

- Thioether-Linked Groups: The 3-ethoxypropyl substituent on the quinazolinone ring is unique to the target compound. Comparable analogs in and use aryl (e.g., 4-fluorophenyl) or alkyl groups (e.g., 4-methoxyphenyl in ) at this position .

Physicochemical Properties

Reported data for structurally related compounds highlight trends in melting points, yields, and molecular weights:

- Molecular Weight : The target compound’s molecular weight is expected to be ~450–470 g/mol, comparable to ’s compound (465.952 g/mol) .

Preparation Methods

Catalytic Methods:

Reaction Conditions Summary:

Notes on Optimization and Scale-Up

- Reaction temperatures should be carefully controlled to prevent decomposition.

- Use of excess acetonitrile can facilitate handling and improve yield.

- Catalysts such as polymer-supported amines can be reused multiple times, reducing costs.

- Purification typically involves chromatography or recrystallization, depending on the purity required.

Q & A

Q. What are the critical functional groups in N-(1-Cyanocyclohexyl)-2-((3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide that influence its reactivity?

The compound contains a quinazolinone core (4-oxo-3,4-dihydroquinazolin-2-yl), a thioether linkage (S-acetamide), and a 1-cyanocyclohexyl moiety . The quinazolinone moiety is prone to nucleophilic attack at the carbonyl group, while the thioether can undergo oxidation or alkylation. The cyano group on the cyclohexyl ring may participate in hydrogen bonding or serve as a metabolic liability .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR Spectroscopy : 1H and 13C NMR confirm structural integrity, including proton environments of the cyclohexyl group and quinazolinone ring.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- HPLC : Ensures purity (>95%) by monitoring retention times and peak homogeneity under reverse-phase conditions .

Q. How can researchers optimize the synthesis of this compound?

Key steps include:

- Cyclization : Use of triethylamine in DMF to form the quinazolinone ring via base-mediated cyclization of anthranilic acid derivatives.

- Thioether Formation : Reaction of a thiol intermediate with chloroacetamide derivatives under inert atmosphere (N2) at 60–80°C to prevent oxidation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final product .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory bioactivity data across studies?

- Dose-Response Analysis : Test the compound at multiple concentrations (e.g., 0.1–100 µM) in standardized assays (e.g., enzyme inhibition, cell viability).

- Control for Metabolic Instability : Use liver microsomes or S9 fractions to assess cytochrome P450-mediated degradation.

- Structural Confirmation : Re-validate compound identity via X-ray crystallography or 2D NMR if batch-to-batch variability is suspected .

Q. What computational methods are suitable for predicting the compound’s mechanism of action?

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases, GPCRs). Focus on the quinazolinone’s hydrogen-bonding potential.

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions.

- QSAR Models : Corrogate substituent effects (e.g., ethoxypropyl vs. methyl groups) on bioactivity using Hammett constants or logP values .

Q. How can reaction conditions be tailored to improve synthetic yield?

- Solvent Optimization : Replace DMF with acetonitrile for higher quinazolinone cyclization efficiency.

- Catalyst Screening : Test Pd(OAc)2 or CuI for Suzuki-Miyaura coupling if aryl halide intermediates are used.

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to detect intermediate formation and adjust reaction times dynamically .

Q. What strategies mitigate stability issues during long-term storage?

- Lyophilization : Store the compound as a lyophilized powder under argon at -80°C to prevent hydrolysis of the cyano group.

- Excipient Screening : Co-formulate with trehalose or cyclodextrins to enhance aqueous solubility and reduce aggregation.

- Forced Degradation Studies : Expose the compound to heat (40°C), light (UV-A), and humidity (75% RH) to identify degradation pathways .

Q. How do researchers validate target engagement in cellular models?

- Cellular Thermal Shift Assay (CETSA) : Incubate cells with the compound (10 µM, 1 hr), lyse, and heat-denature proteins. Detect stabilized target proteins via Western blot.

- Photoaffinity Labeling : Synthesize a propargyl-modified analog for click chemistry-based pull-down assays.

- Knockdown/Rescue Experiments : Use siRNA to silence the putative target and assess rescue of phenotype upon overexpression .

Data Contradiction Analysis

Q. How should conflicting solubility data be reconciled?

- Solvent System Variation : Test solubility in DMSO (polar aprotic) vs. PEG-400 (non-ionic surfactant).

- pH-Dependent Studies : Measure solubility in buffers (pH 1.2–7.4) to mimic gastrointestinal vs. plasma conditions.

- Dynamic Light Scattering (DLS) : Check for nanoparticle formation, which may falsely elevate apparent solubility .

Q. What experimental parameters explain variability in enzymatic inhibition assays?

- Enzyme Source : Compare recombinant human vs. rat isoforms (e.g., CYP3A4 vs. CYP3A2).

- Cofactor Availability : Ensure NADPH (for oxidoreductases) or ATP (for kinases) is replenished.

- Pre-incubation Time : Extend pre-incubation (30 min vs. 5 min) to account for slow-binding inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.